(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate
Description
(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate is a chiral spirocyclic compound featuring a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C₁₄H₂₃NO₄, with a molar mass of 269.34 g/mol . The compound is structurally characterized by a 1-oxa-4-azaspiro[4.5]decane core, where the spiro junction bridges a tetrahydrofuran and piperidine ring. The (S)-configuration at the formyl-bearing carbon renders it enantiomerically distinct, influencing its reactivity and applications in asymmetric synthesis .
Key applications include its role as a building block in catalytic O-silylative aldol reactions for synthesizing diazo compounds (e.g., tert-butyl (R)-3-((R)-2-diazo-3-ethoxy-3-oxo-1-((trimethylsilyl)oxy)propyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxylate) with high diastereomeric purity (10:1 dr) .
Properties
IUPAC Name |
tert-butyl (3S)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSKYAYHQZQFX-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COC12CCCCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168772-32-5 | |
| Record name | 168772-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate, with CAS number 168772-32-5, is a compound of significant interest in medicinal and synthetic chemistry. This article explores its biological activity, including its chemical properties, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| Melting Point | 54-59 °C |
| Storage Temperature | -20 °C |
| Optical Activity | [α]22/D -69.0° (c = 1% in chloroform) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this class can act as inhibitors of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This mechanism has been explored in studies focusing on antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
Therapeutic Applications
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Antibacterial Activity :
- The compound has shown promising results as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA processes. In vitro assays demonstrated that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant bacterial strains .
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Chemical Synthesis :
- Beyond its biological implications, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various spirocyclic compounds, including (S)-tert-butyl 3-formyl derivatives. The results indicated that certain analogs exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against E. coli, highlighting their potential as effective antibacterial agents .
Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of spirocyclic compounds revealed that modifications at the carboxylate position significantly influence antibacterial potency. The presence of the tert-butyl group was found to enhance solubility and bioavailability, making it a favorable candidate for further development .
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- (S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate serves as an important precursor in the synthesis of various complex organic molecules. Its unique spirocyclic structure allows for the introduction of multiple functional groups, making it a versatile building block in synthetic organic chemistry.
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Synthesis of Peptides and Amino Acids :
- The compound is utilized in peptide synthesis due to its ability to form stable intermediates. It can be used to introduce specific side chains into peptide sequences, enhancing the diversity of synthetic peptides for research and therapeutic purposes.
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Chiral Auxiliary :
- As a chiral auxiliary, this compound can facilitate asymmetric synthesis, allowing chemists to produce enantiomerically enriched compounds efficiently.
Medicinal Chemistry Applications
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Potential Drug Development :
- The compound has been explored for its potential in drug development, particularly in creating novel therapeutics targeting various diseases. Its structural features may contribute to bioactivity, making it a candidate for further pharmacological studies.
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Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents.
Case Study 1: Synthesis of Novel Anticancer Agents
Researchers have synthesized a series of compounds based on this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action.
Case Study 2: Asymmetric Synthesis
In a study focused on asymmetric synthesis, this compound was employed as a chiral auxiliary in the synthesis of β-amino acids. The method demonstrated high enantioselectivity and yield, showcasing the compound's utility in producing chiral building blocks for pharmaceuticals.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate?
The synthesis typically involves multi-step organic reactions, including spirocycle formation and functional group transformations. For example, similar spirocyclic compounds are synthesized via condensation between benzoyl precursors and spirocyclic intermediates under controlled conditions, with protecting groups (e.g., tert-butyl carbamate) ensuring regioselectivity . Key steps may include:
Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?
Employ orthogonal analytical techniques:
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to moisture or light, as spirocyclic ethers and aldehydes may degrade via hydrolysis or oxidation. Stability studies for analogous compounds suggest a shelf life of ≥12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for spirocyclic intermediates?
Use density functional theory (DFT) to model transition states and identify energy barriers in spirocyclization. For example:
Q. How should researchers address contradictory data in biological activity assays involving this compound?
Contradictions may arise from assay conditions (e.g., solvent effects, protein binding). Mitigation strategies:
Q. What experimental designs are suitable for studying environmental degradation pathways?
Follow frameworks like Project INCHEMBIOL ():
- Abiotic studies : Expose the compound to UV light, varying pH, and oxidants (e.g., H₂O₂) to simulate environmental conditions.
- Biotic studies : Use soil or microbial consortia to assess biodegradation.
- Analytical tools : LC-HRMS or GC-MS to identify degradation products and quantify half-lives .
Q. How can researchers resolve ambiguities in toxicological profiles when data is limited?
Apply read-across strategies using structurally similar compounds (e.g., tert-butyl spirocyclic carboxylates). For example:
- In silico toxicity prediction : Tools like OECD QSAR Toolbox or Derek Nexus.
- In vitro assays : Ames test for mutagenicity, hepatocyte assays for cytotoxicity. Note: Analogous compounds show low acute toxicity but require further chronic exposure studies .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥95% (area normalization) | |
| Enantiomeric Excess | Chiral HPLC | ≥98% ee | |
| Aldehyde functionality | FT-IR | 1720 cm⁻¹ (C=O stretch) |
Q. Table 2. Degradation Study Design
| Condition | Test Parameters | Analytical Endpoint |
|---|---|---|
| Hydrolysis (pH 7.4) | 37°C, 72 hours | LC-HRMS for hydrolyzed products |
| Photolysis (UV 254 nm) | 25°C, 48 hours | GC-MS for radical intermediates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
